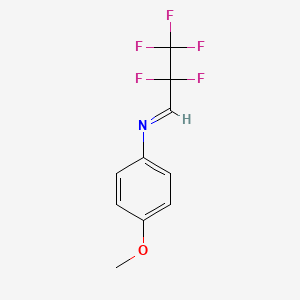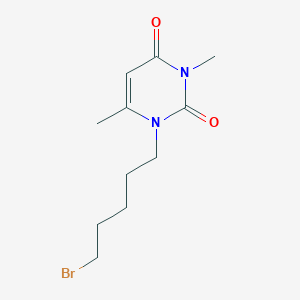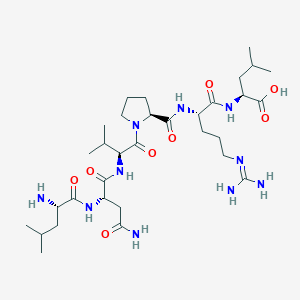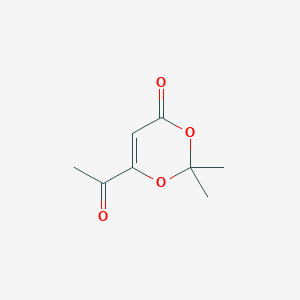
5-Pentadecyl-2-(prop-2-EN-1-YL)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Pentadecyl-2-(prop-2-en-1-yl)phenol is a chemical compound with the molecular formula C24H40O It is characterized by a phenolic structure with a long pentadecyl chain and a prop-2-en-1-yl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentadecyl-2-(prop-2-en-1-yl)phenol typically involves the alkylation of phenol with a pentadecyl halide under basic conditions, followed by the introduction of the prop-2-en-1-yl group through a Friedel-Crafts alkylation reaction. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and a catalyst like aluminum chloride for the Friedel-Crafts reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
5-Pentadecyl-2-(prop-2-en-1-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The double bond in the prop-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted phenolic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
5-Pentadecyl-2-(prop-2-en-1-yl)phenol has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Comparación Con Compuestos Similares
Similar Compounds
4-(Prop-2-en-1-yl)phenol: Similar structure but lacks the long pentadecyl chain.
2-Methoxy-4-(prop-1-enyl)phenol: Contains a methoxy group instead of the pentadecyl chain.
Isophthalic acid, 2-methylprop-2-en-1-yl pentadecyl ester: Similar long alkyl chain but different functional groups.
Uniqueness
5-Pentadecyl-2-(prop-2-en-1-yl)phenol is unique due to its combination of a long alkyl chain and a phenolic structure with a prop-2-en-1-yl group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
| 149247-23-4 | |
Fórmula molecular |
C24H40O |
Peso molecular |
344.6 g/mol |
Nombre IUPAC |
5-pentadecyl-2-prop-2-enylphenol |
InChI |
InChI=1S/C24H40O/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-18-22-19-20-23(17-4-2)24(25)21-22/h4,19-21,25H,2-3,5-18H2,1H3 |
Clave InChI |
KAAMCUBFSDSKJP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC1=CC(=C(C=C1)CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


silane](/img/structure/B14264288.png)

![1,3-Dioxane, 2-[1,1'-biphenyl]-4-yl-](/img/structure/B14264300.png)





